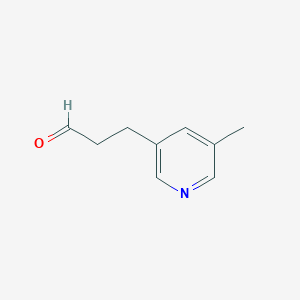![molecular formula C9H10F2O2 B12315427 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol ist eine organische Verbindung mit der Summenformel C9H10F2O2 und einem Molekulargewicht von 188,17 g/mol . Es zeichnet sich durch das Vorhandensein einer Difluoromethoxygruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Ethan-1-ol-Einheit verbunden ist. Diese Verbindung wird hauptsächlich in Forschung und industriellen Anwendungen aufgrund ihrer einzigartigen chemischen Eigenschaften eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol erfolgt typischerweise durch die Reaktion von 2-(Difluoromethoxy)benzaldehyd mit einem geeigneten Reduktionsmittel, um den entsprechenden Alkohol zu bilden. Gängige Reduktionsmittel sind Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4). Die Reaktion wird üblicherweise in einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um Oxidation zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann die großtechnische Synthese mit ähnlichen Methoden wie oben beschrieben beinhalten, jedoch mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die präzise Steuerung von Temperatur, Druck und Reaktionszeit. Zusätzlich werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden, indem Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) verwendet werden.
Reduktion: Die Verbindung kann weiter zu dem entsprechenden Alkan reduziert werden, indem starke Reduktionsmittel verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in saurem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Natriumhydrid (NaH) in Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Oxidation: 2-[2-(Difluoromethoxy)phenyl]ethanal oder 2-[2-(Difluoromethoxy)phenyl]essigsäure.
Reduktion: 2-[2-(Difluoromethoxy)phenyl]ethan.
Substitution: Verschiedene substituierte Phenylethanole, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und schmerzstillender Wirkungen.
Industrie: Verwendet bei der Produktion von Spezialchemikalien und Zwischenprodukten für Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von this compound ist nicht vollständig verstanden, aber es wird vermutet, dass er mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert. Die Difluoromethoxygruppe kann die Lipophilie der Verbindung erhöhen, so dass sie biologische Membranen effektiver durchdringen kann. Dies kann zu Wechselwirkungen mit Enzymen, Rezeptoren oder anderen Proteinen führen, wodurch deren Aktivität möglicherweise moduliert wird .
Wirkmechanismus
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[2-(Difluoromethoxy)phenyl]ethan-1-amin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Hydroxylgruppe.
2-[4-(Difluoromethoxy)phenyl]ethan-1-ol: Ähnliche Struktur, aber mit der Difluoromethoxygruppe an einer anderen Position am Phenylring.
Einzigartigkeit
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol ist aufgrund der spezifischen Positionierung der Difluoromethoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
2-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9,12H,5-6H2 |
InChI-Schlüssel |
GPNUAMVRGBBPII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCO)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


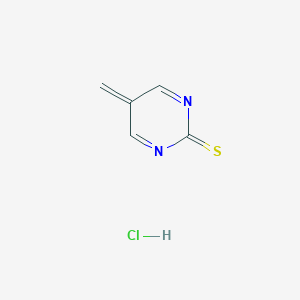

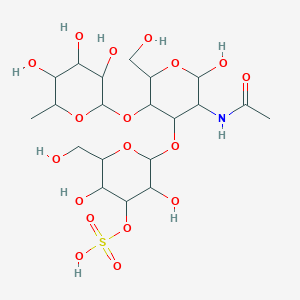
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
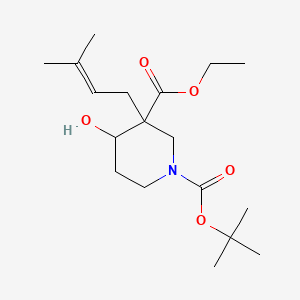
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
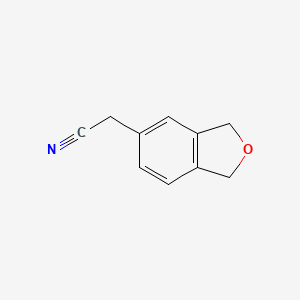
![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
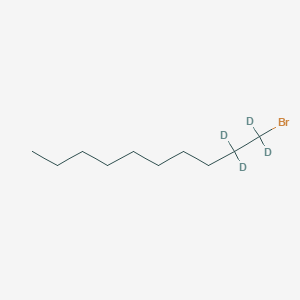
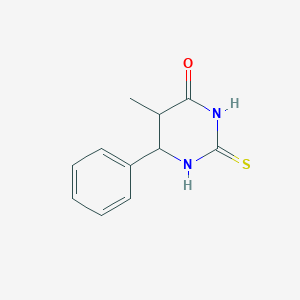
![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
